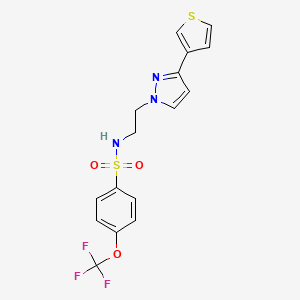

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S2/c17-16(18,19)25-13-1-3-14(4-2-13)27(23,24)20-7-9-22-8-5-15(21-22)12-6-10-26-11-12/h1-6,8,10-11,20H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXJBGYCKZVVMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that the compound is a part of the quinolones field, which are typically known to target bacterial DNA gyrase and topoisomerase IV enzymes.

Mode of Action

Quinolones, in general, inhibit the dna gyrase and topoisomerase iv enzymes, preventing bacterial dna replication and transcription.

Biochemical Pathways

As a quinolone derivative, it is likely to interfere with bacterial dna synthesis by inhibiting dna gyrase and topoisomerase iv, leading to bacterial cell death.

Result of Action

The compound has shown promising antibacterial activity in vitro. Among the tested derivatives, those containing N-[2-(thiophen-3-yl)-2-hydroxyiminoethyl] or N-[2-(thiophen-3-yl)-2-methoxyiminoethyl] residue provided a high inhibition against all the tested Gram-positive organisms including methicillin-resistant Staphylococcus aureus.

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.

- Thiophene Moiety : Adds to the compound's electronic properties and potential interactions with biological targets.

- Benzenesulfonamide Group : Associated with various pharmacological effects, particularly in antibacterial activity.

Antibacterial Activity

Research indicates that compounds containing pyrazole and thiophene structures exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that related compounds significantly inhibited COX-2 enzyme activity, with IC50 values comparable to established anti-inflammatory drugs like diclofenac. For example, certain derivatives showed IC50 values around 55.65 μg/mL, indicating promising anti-inflammatory potential .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and bacterial growth by binding to their active sites.

- Receptor Modulation : It may also act on specific receptors, modulating their activity and influencing cellular pathways.

Study 1: Antibacterial Efficacy

A study conducted on a series of thiophene-pyrazole derivatives demonstrated that several compounds exhibited superior antibacterial activity compared to standard treatments like ampicillin. Notably, the derivatives were effective against resistant strains of bacteria, highlighting their potential as new antibacterial agents .

Study 2: Anti-inflammatory Properties

In another investigation, a derivative of the compound was tested in an acute inflammatory model using rats. The results showed a significant reduction in paw swelling and body weight loss, comparable to the effects observed with aspirin treatment. This suggests that the compound could serve as an effective anti-inflammatory agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈F₃N₂O₃S |

| Molecular Weight | 353.36 g/mol |

| Antibacterial MIC | 0.008 - 0.046 μg/mL |

| COX-2 IC50 | ~55.65 μg/mL |

| Anti-inflammatory Efficacy | Comparable to diclofenac |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Sulfonamide Derivatives with Varied Heterocycles

a. Pyrazine-Substituted Analog

- Compound : N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

- Comparison: Structural Difference: Replaces thiophen-3-yl with pyrazin-2-yl, introducing a nitrogen-rich heterocycle. Molecular Weight: Identical (413.4 g/mol), suggesting similar size but divergent electronic profiles.

b. Trifluoromethyl-Substituted Pyrazole Derivatives

Substituent Effects on Benzenesulfonamide Moieties

a. Trifluoromethoxy vs. Trifluoromethyl

- Trifluoromethoxy : Bulkier and less electron-withdrawing than trifluoromethyl, which may influence binding pocket interactions and solubility .

- Example : The target compound’s trifluoromethoxy group could improve membrane permeability compared to the trifluoromethyl analog.

b. Methoxy and Halogen Substituents

- Compounds: N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide (1f) and 3-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (1h) .

- Comparison :

- Methoxy and fluorine substituents modulate electronic effects and lipophilicity. Fluorine’s electronegativity may enhance binding affinity, while methoxy groups improve solubility.

Melting Points and Solubility

- Pyrazine Analog : Data unavailable, but nitrogen-rich heterocycles often reduce melting points due to decreased symmetry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.